N~1~-(2-chlorobenzyl)-4-[4-(6-fluoro-1,2-benzisoxazol-3-yl)piperidino]-4-oxobutanamide
Description
N~1~-(2-Chlorobenzyl)-4-[4-(6-fluoro-1,2-benzisoxazol-3-yl)piperidino]-4-oxobutanamide is a synthetic compound structurally related to atypical antipsychotics of the benzisoxazole-piperidine class. The molecule comprises a 6-fluoro-1,2-benzisoxazole core linked to a piperidine ring, with a 2-chlorobenzyl-substituted butanamide side chain.
Properties
Molecular Formula |
C23H23ClFN3O3 |
|---|---|
Molecular Weight |
443.9 g/mol |
IUPAC Name |
N-[(2-chlorophenyl)methyl]-4-[4-(6-fluoro-1,2-benzoxazol-3-yl)piperidin-1-yl]-4-oxobutanamide |
InChI |
InChI=1S/C23H23ClFN3O3/c24-19-4-2-1-3-16(19)14-26-21(29)7-8-22(30)28-11-9-15(10-12-28)23-18-6-5-17(25)13-20(18)31-27-23/h1-6,13,15H,7-12,14H2,(H,26,29) |
InChI Key |
SEJLUZBYNKSSBB-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1C2=NOC3=C2C=CC(=C3)F)C(=O)CCC(=O)NCC4=CC=CC=C4Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(2-chlorobenzyl)-4-[4-(6-fluoro-1,2-benzisoxazol-3-yl)piperidino]-4-oxobutanamide typically involves multiple steps, starting from readily available precursors. The general synthetic route includes:
Formation of the Benzisoxazole Moiety: This step involves the cyclization of appropriate precursors to form the benzisoxazole ring, often using reagents like hydroxylamine and acetic anhydride under acidic conditions.
Introduction of the Fluoro Group: The fluoro group is introduced via electrophilic fluorination, using reagents such as Selectfluor.
Synthesis of the Piperidine Ring: The piperidine ring is synthesized through a series of nucleophilic substitution reactions, starting from a suitable amine.
Coupling Reactions: The chlorobenzyl group is introduced through a coupling reaction, typically using a palladium-catalyzed cross-coupling method.
Final Assembly: The final step involves the coupling of the benzisoxazole-piperidine intermediate with the chlorobenzyl group under basic conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and recycling of solvents and reagents.
Chemical Reactions Analysis
Types of Reactions
N~1~-(2-chlorobenzyl)-4-[4-(6-fluoro-1,2-benzisoxazol-3-yl)piperidino]-4-oxobutanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of specific functional groups.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorobenzyl group, using nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Hydrogen gas, palladium catalyst, mild temperatures.
Substitution: Nucleophiles (amines, thiols), polar aprotic solvents, elevated temperatures.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
N~1~-(2-chlorobenzyl)-4-[4-(6-fluoro-1,2-benzisoxazol-3-yl)piperidino]-4-oxobutanamide has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Studied for its potential biological activity, including antimicrobial, antifungal, and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders due to its interaction with specific receptors in the brain.
Industry: Utilized in the development of new materials with unique properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N1-(2-chlorobenzyl)-4-[4-(6-fluoro-1,2-benzisoxazol-3-yl)piperidino]-4-oxobutanamide involves its interaction with specific molecular targets, such as receptors or enzymes. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. For example, its interaction with neurotransmitter receptors in the brain could result in altered neuronal signaling, which may be beneficial in treating neurological disorders.
Comparison with Similar Compounds
Key Observations:
- Side Chain Diversity: The target compound’s 2-chlorobenzyl butanamide side chain is unique, differing from risperidone’s pyrimidinone and iloperidone’s acetophenone groups. Chlorine substitution may enhance lipophilicity and dopamine D2 receptor binding .
Pharmacological and Metabolic Profiles
Receptor Affinity and Selectivity
- Risperidone : High affinity for 5-HT2A and D2 receptors (Ki = 0.16 nM and 2.5 nM, respectively), with a 5-HT2A/D2 ratio of ~15, reducing extrapyramidal symptoms (EPS) .
- Iloperidone : Broader receptor profile (α1, 5-HT2A, D2/D3) and lower D2 affinity (Ki = 5.6 nM), contributing to minimal EPS .
- Abaperidone : Preclinical data suggest potent 5-HT2A/D2 antagonism, with in vitro microsomal stability indicating lower drug-drug interaction risks .
- Target Compound : The 2-chlorobenzyl group may increase D2 affinity compared to risperidone, while the oxobutanamide moiety could improve metabolic stability .
Metabolic Pathways
- Iloperidone : Metabolized via O-dealkylation, N-dealkylation, and hydroxylation, producing active metabolites (e.g., 6-fluoro-3-(4-piperidinyl)-1,2-benzisoxazole) .
Clinical and Preclinical Data
- Risperidone : Effective in schizophrenia and bipolar disorder, with dose-dependent EPS risks .
- Iloperidone : FDA-approved for schizophrenia; lower EPS but QT prolongation concerns .
- Abaperidone : Demonstrated antipsychotic efficacy in rodent models, with Phase III trials ongoing .
- Target Compound: No direct clinical data available.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
